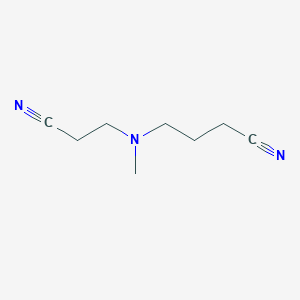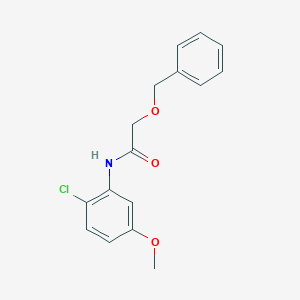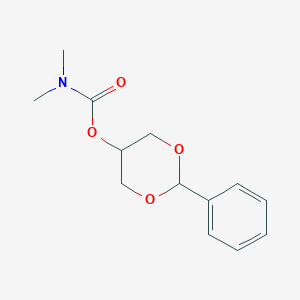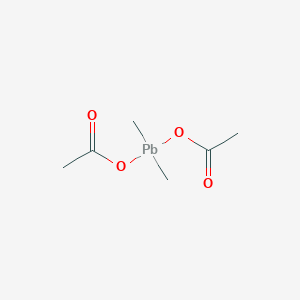
4-((2-Cyanoethyl)(methyl)amino)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Cyanoethyl)(methyl)amino)butanenitrile is an organic compound with the molecular formula C8H13N3. It is characterized by the presence of both cyano and amino functional groups, making it a versatile intermediate in organic synthesis. This compound is often used in the development of pharmaceuticals and other fine chemicals due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Cyanoethyl)(methyl)amino)butanenitrile typically involves the reaction of 4-bromobutanenitrile with N-methyl-2-cyanoethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The general reaction scheme is as follows:
4-bromobutanenitrile+N-methyl-2-cyanoethylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-((2-Cyanoethyl)(methyl)amino)butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of oximes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted nitriles or amines.
Applications De Recherche Scientifique
4-((2-Cyanoethyl)(methyl)amino)butanenitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 4-((2-Cyanoethyl)(methyl)amino)butanenitrile involves its interaction with various molecular targets. The cyano and amino groups can participate in hydrogen bonding and other interactions with biological molecules, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobutyronitrile: Similar structure but lacks the cyanoethyl and methyl groups.
N-Methyl-2-cyanoethylamine: Contains the cyanoethyl and methyl groups but lacks the butanenitrile backbone.
Uniqueness
4-((2-Cyanoethyl)(methyl)amino)butanenitrile is unique due to the presence of both cyano and amino functional groups, which provide a versatile platform for various chemical transformations. Its structure allows for a wide range of applications in different fields, making it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
1859-29-6 |
|---|---|
Formule moléculaire |
C8H13N3 |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
4-[2-cyanoethyl(methyl)amino]butanenitrile |
InChI |
InChI=1S/C8H13N3/c1-11(8-4-6-10)7-3-2-5-9/h2-4,7-8H2,1H3 |
Clé InChI |
ILSLPTAXYKUTRX-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCC#N)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 4-((2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate](/img/structure/B14129300.png)



![2-(5-Bromopentyl)benzo[d]oxazole](/img/structure/B14129325.png)

![2-({3,5-Dimethyl-4-[(~2~H_3_)methyloxy]pyridin-2-yl}methanesulfinyl)-6-methoxy-1H-benzimidazole](/img/structure/B14129337.png)



![B-[2-(1,3-Dioxolan-2-ylmethoxy)phenyl]boronic acid](/img/structure/B14129379.png)

![6-bromo-2-butyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14129385.png)
